N-(Trimethylsilyl)imidazole

Overview

Description

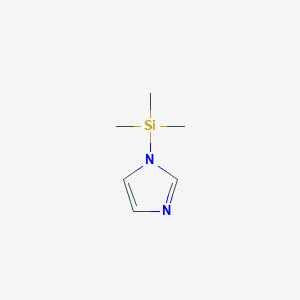

N-(Trimethylsilyl)imidazole is a derivative of imidazole, where the hydrogen atom at the nitrogen position is replaced by a trimethylsilyl group. This compound is known for its high reactivity and is widely used as a silylating agent in organic synthesis. It is particularly effective in modifying hydroxyl groups in various analytes, including lipids and carbohydrates .

Mechanism of Action

Target of Action

N-(Trimethylsilyl)imidazole, also known as 1-(Trimethylsilyl)imidazole, primarily targets hydroxyl groups in various compounds . It is a silylating agent that is used for the protection of hydroxyl groups in the presence of amine functionalities .

Mode of Action

The compound interacts with its targets by silylation , a process where a silicon atom is introduced into a molecule . This makes it useful for the synthesis of compounds that contain both hydroxyl and amino groups .

Biochemical Pathways

This compound is involved in the derivatization of carbohydrates into trimethylsilyl ethers . It is also used to synthesize polysubstituted chiral spirotetrahydropyrans . These processes involve the protection of hydroxyl groups, which can then undergo further reactions .

Pharmacokinetics

It is known that the compound is a liquid at room temperature, with a density of 0956 g/mL at 25 °C . Its boiling point is 93-94 °C/14 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The silylation of hydroxyl groups by this compound results in the formation of trimethylsilyl ethers . This can protect the hydroxyl groups from further reactions, allowing for selective reactions in other parts of the molecule . The compound can also help in the synthesis of polysubstituted chiral spirotetrahydropyrans .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is a highly flammable liquid and vapour , and thus its use and storage require precautions to prevent ignition . It is also harmful to aquatic life, indicating that it should be handled carefully to prevent environmental contamination .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Trimethylsilyl)imidazole can be synthesized through the reaction of imidazole with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in specialized reactors that ensure the exclusion of moisture and control of temperature to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(Trimethylsilyl)imidazole undergoes various types of reactions, including:

Silylation Reactions: It reacts with hydroxyl groups to form silyl ethers.

Substitution Reactions: It can participate in substitution reactions with esters to form imidazolides.

Michael Addition Reactions: It can be used in Michael addition reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

Hydroxyl Silylation: Typically involves the use of this compound in the presence of a base under anhydrous conditions.

Substitution Reactions: Often carried out with esters in the presence of a catalyst or under basic conditions.

Major Products:

Silyl Ethers: Formed from the reaction with alcohols.

Imidazolides: Formed from the reaction with esters.

Michael Adducts: Formed from Michael addition reactions.

Scientific Research Applications

Silylation Reagent

Overview : TMSI serves as a powerful silylating agent for alcohols, amines, and carboxylic acids. This property is crucial in the derivatization of compounds for gas chromatography and mass spectrometry.

Applications :

- Derivatization of Sterols : TMSI is employed to derivatize sterols, facilitating rapid gas-liquid chromatography/mass spectrometry (GLC/MS) analysis, which can be completed in under 12.5 minutes. This application is significant for analytical chemistry, particularly in the study of biological samples (Giera et al., 2023) .

- Selective Silylation : It selectively silylates hydroxyl groups without affecting amino groups, making it useful for synthesizing polysubstituted chiral compounds (Thermo Scientific) .

Synthetic Applications

Overview : TMSI is integral to various synthetic methodologies, showcasing its utility in constructing complex organic molecules.

Key Studies :

- Synthesis of Aryl-5-arylideneimidazol-4-ones : A recent study demonstrated the use of TMSI in synthesizing 2,3-diaryl-5-arylidene-4-imidazolones from N-substituted α,β-unsaturated carbonyl compounds through a dehydration reaction. This method highlights its relevance in medicinal chemistry (Topuzyan et al., 2023) .

- Preparation of Ionic Liquids : TMSI has been utilized to synthesize 1,3-bis-(3-sulfonic acid) propyl imidazolium ionic liquids, which are important for developing new ionic liquid frameworks in materials science (Yuan et al., 2023) .

Pharmaceutical Applications

Overview : TMSI plays a role in pharmaceutical synthesis, particularly in enhancing the efficiency and yield of drug precursors.

Case Study :

- Medetomidine Production : An improved method for producing medetomidine involves the alkylation of TMSI with 2,3-trimethylbenzyl chloride in the presence of titanium tetrachloride. This process optimizes yields significantly compared to previous methods, achieving yields up to 84% under specific molar ratios (Patent RU2448094C1) .

Analytical Chemistry

Overview : In analytical applications, TMSI is critical for the quantification and analysis of various compounds.

Applications :

- Quantification of Pintol : TMSI has been used as a derivatization reagent for the quantification of pintol through gas chromatography/mass spectrometry, demonstrating its effectiveness in analytical methodologies (Sigma-Aldrich) .

- Detection Methods : It has been applied in sensitive detection methods for substances like stanozolol in hair samples using negative ion chemical ionization mass spectrometry (Journal of Analytical Toxicology) .

Comparison with Similar Compounds

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Another silylating agent used for similar purposes.

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Used for the efficient silylation of hydroxyl groups.

Uniqueness: N-(Trimethylsilyl)imidazole is unique due to its high reactivity and selectivity in silylation reactions. Unlike some other silylating agents, it does not react with amino groups, making it particularly useful for selective silylation in the presence of amines .

Biological Activity

N-(Trimethylsilyl)imidazole (TMSI) is a derivative of imidazole that has garnered attention in various fields of chemistry and biology due to its unique properties and applications. This article explores the biological activity of TMSI, focusing on its role as a silylating agent, its potential therapeutic applications, and relevant research findings.

This compound is primarily used as a silylating agent in organic synthesis. It selectively reacts with alcohols, carbohydrates, and 1,3-dicarbonyl compounds, facilitating the derivatization of hydroxyl groups without affecting amino groups. This property is particularly useful in the preparation of compounds for gas chromatography and mass spectrometry analysis .

Key Properties of TMSI

| Property | Value |

|---|---|

| Molecular Formula | C6H12N2Si |

| Molecular Weight | 140.26 g/mol |

| Boiling Point | 93-94 °C |

| Density | 0.956 g/mL at 25 °C |

| Solubility | Miscible with common organic solvents; decomposes in water |

Antimicrobial Properties

Research has indicated that imidazole derivatives, including TMSI, exhibit antimicrobial activity. The imidazole ring is a common pharmacophore in many antifungal agents, such as ketoconazole and metronidazole. These compounds have demonstrated dual activities—antifungal and anti-inflammatory—which are beneficial in treating infections with inflammatory components .

In one study, various imidazole derivatives were synthesized and tested for their antifungal activity against several strains. Some derivatives showed significant inhibition at low concentrations (MIC values around 12.5 μg/mL), suggesting that TMSI may also contribute to the development of new antifungal agents .

Anti-inflammatory Activity

Imidazole compounds have been recognized for their anti-inflammatory properties. TMSI's role as a precursor in synthesizing novel anti-inflammatory agents has been highlighted in research focused on dual-action drugs that minimize gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

-

Synthesis of New Imidazole Derivatives :

A study synthesized several di- and tri-substituted imidazoles, assessing their biological activities. Compounds derived from TMSI exhibited promising anti-inflammatory effects with minimal gastrointestinal irritation compared to conventional NSAIDs . -

Silylation Reactions :

TMSI has been utilized in various silylation reactions that enhance the stability and detectability of biological molecules. For instance, it has been used for the selective silylation of hydroxyl groups in carbohydrates, improving their analytical profiles during mass spectrometry . -

Potential Carcinogenic Effects :

While TMSI is effective as a reagent, safety data indicate that it may pose health risks including skin irritation and respiratory issues upon inhalation or contact . This necessitates careful handling and consideration in biological applications.

Properties

IUPAC Name |

imidazol-1-yl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2Si/c1-9(2,3)8-5-4-7-6-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFRUJSEPGHZFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066326 | |

| Record name | 1H-Imidazole, 1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or light yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 1-(Trimethylsilyl)-1H-imidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9756 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

14.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49718668 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

18156-74-6 | |

| Record name | (Trimethylsilyl)imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18156-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Trimethylsilyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018156746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Trimethylsilyl)imidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 1-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(trimethylsilyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(Trimethylsilyl)imidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX8K4R8KWX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-(Trimethylsilyl)imidazole?

A1: The molecular formula of 1-(Trimethylsilyl)imidazole is C6H12N2Si, and its molecular weight is 140.29 g/mol. []

Q2: What spectroscopic data is available for characterizing 1-(Trimethylsilyl)imidazole?

A2: 1-(Trimethylsilyl)imidazole can be characterized using various spectroscopic techniques including:

- NMR Spectroscopy: 1H NMR and 13C NMR provide information about the hydrogen and carbon environments within the molecule. [, ]

- IR Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule. [, ]

- Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. []

Q3: Is 1-(Trimethylsilyl)imidazole sensitive to moisture?

A3: Yes, 1-(Trimethylsilyl)imidazole is extremely hygroscopic and reacts exothermically with water and alcohols. []

Q4: How should 1-(Trimethylsilyl)imidazole be stored?

A4: It should be stored as a solution in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (CH2Cl2) under a dry nitrogen atmosphere. [, ]

Q5: What is the primary application of 1-(Trimethylsilyl)imidazole in organic synthesis?

A5: 1-(Trimethylsilyl)imidazole is widely used as a silylating agent for alcohols, 1,3-dicarbonyl compounds, and carboxylic acids. [, , ] It efficiently converts hydroxyl groups (–OH) into trimethylsilyl ether groups (–OSi(CH3)3), which are often more volatile and amenable to gas chromatography analysis. [, ]

Q6: Can 1-(Trimethylsilyl)imidazole be used to synthesize other heterocyclic compounds?

A6: Yes, it can react with dimethylsulfoxide (DMSO) at elevated temperatures to produce N-[(methylthio)methyl]imidazole via a Pummerer rearrangement. This reaction can be extended to prepare similar derivatives of other heterocycles like 2-methylimidazole, pyrazole, triazole, and benzimidazole. []

Q7: Can 1-(Trimethylsilyl)imidazole be used in the synthesis of peptides?

A7: Yes, it can react with esters to form imidazolides, which are activated forms of carboxylic acids. These imidazolides are useful intermediates in the synthesis of amides, peptides, esters, and ketones. [, ]

Q8: How does 1-(Trimethylsilyl)imidazole assist in analyzing bile acids?

A8: 1-(Trimethylsilyl)imidazole, in combination with N-methyl-N-trimethylsilyl-1,1,1-trifluoroacetamide, effectively derivatizes bile acids by converting hydroxyl and carboxyl groups into their corresponding trimethylsilyl ethers and esters, respectively. This derivatization process improves their volatility and detectability during gas chromatography-mass spectrometry (GC-MS) analysis. []

Q9: Can 1-(Trimethylsilyl)imidazole be used in material science applications?

A9: Yes, research shows its application in surface passivation, particularly for silicon surfaces like those in microfabricated GC columns. It's been shown to be effective in deactivating active sites, thereby improving the performance of these columns in separating compounds like organophosphonates. []

Q10: Are there any examples of 1-(Trimethylsilyl)imidazole being used in the synthesis of complex molecules?

A10: Yes, it plays a crucial role in the synthesis of pyrrolizidine alkaloid analogues, specifically macrocyclic diesters of (±)-synthanecine A. These complex molecules are of interest due to their potential biological activity. []

Q11: How does 1-(Trimethylsilyl)imidazole interact with metal complexes?

A11: 1-(Trimethylsilyl)imidazole can react with metal halides like CoCl2 and [Co(Ph3P)2Cl2] to form metal-imidazolate complexes. This reaction pathway offers a convenient route for preparing metal complexes with imidazolate ligands, which are known for their diverse coordination chemistry. [, ]

Q12: Can 1-(Trimethylsilyl)imidazole be used to modify the surface of porous materials?

A12: Yes, it can be used to silylate the surface of mesoporous materials like Ti-MCM-41. This silylation process can modify the material's surface properties, impacting its catalytic activity in reactions like olefin epoxidation. []

Q13: How does the trimethylsilyl group in 1-(Trimethylsilyl)imidazole contribute to its reactivity?

A13: The trimethylsilyl group is a good leaving group due to the silicon atom's ability to stabilize a negative charge. This property makes 1-(Trimethylsilyl)imidazole a potent silylating agent, readily transferring the trimethylsilyl group to more nucleophilic species like alcohols and carboxylic acids.

Q14: Does the reactivity of 1-(Trimethylsilyl)imidazole change with substitutions on the imidazole ring?

A14: Yes, substitutions on the imidazole ring can affect the electronic properties and steric hindrance of the nitrogen lone pair, influencing its reactivity. For example, N-(trimethylsilyl)-2-methylimidazole shows different reactivity compared to 1-(Trimethylsilyl)imidazole due to the methyl substitution on the imidazole ring. [, ]

Q15: What factors can affect the stability of 1-(Trimethylsilyl)imidazole?

A15: The main factors affecting its stability are moisture and temperature. It is essential to store it under anhydrous conditions and at low temperatures to prevent decomposition. [, ]

Q16: What safety precautions should be taken when handling 1-(Trimethylsilyl)imidazole?

A16: 1-(Trimethylsilyl)imidazole is flammable and harmful if inhaled, ingested, or comes into contact with skin. It should be handled with appropriate personal protective equipment, including gloves, goggles, and a lab coat, in a well-ventilated area, preferably a fume hood. [, ]

Q17: What analytical techniques are used to monitor reactions involving 1-(Trimethylsilyl)imidazole?

A17: Common techniques include:

- Gas Chromatography (GC): Used to monitor the formation of volatile silylated products. [, , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for monitoring reaction progress and identifying intermediates and products. [, , , ]

- Mass Spectrometry (MS): Employed to confirm the identity and purity of synthesized compounds. [, ]

Q18: Are there alternatives to 1-(Trimethylsilyl)imidazole for silylation reactions?

A18: Yes, several other silylating agents are available, including:

- N,O-Bis(trimethylsilyl)acetamide (BSA): A powerful silylating agent, but less reactive towards hindered alcohols compared to 1-(Trimethylsilyl)imidazole. [, ]

- Hexamethyldisilazane (HMDS): A milder silylating agent often used in combination with a catalyst like trimethylchlorosilane. [, ]

- Chlorotrimethylsilane (TMSCl): A reactive silylating agent typically used in the presence of a base to neutralize the HCl byproduct. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.